molecular formula C12H19NO B8752160 3-[Butyl(ethyl)amino]phenol CAS No. 92601-64-4

3-[Butyl(ethyl)amino]phenol

Cat. No. B8752160
M. Wt: 193.28 g/mol
InChI Key: DXHVAMABQYDKDT-UHFFFAOYSA-N
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Patent
US05202485

Procedure details

3-(N-Ethyl-N-butylamino)phenol was synthesized by following the procedure of Examples 29 and 30. In a 500 cc-volume SUS-made autoclave equipped with a stirrer were charged 185.5 g of methanol, 1.6 g of a catalyst comprising 5% by weight of platinum supported on activated carbon, and 0.015 g of lead acetate, and the mixture was stirred at room temperature for one hour. Thereafter, 32.7 g (0.30 mole) of m-aminophenol was charged, the hydrogen pressure was maintained at 10 kg/cm2, and 47.6 g of a methanol solution containing isobutyraldehyde (isobutyraldehyde content: 0.33 mole) was continuously introduced over a period of 30 minutes at 40° C. After completion of the introduction of isobutyraldehyde, the mixture was maintained at the same temperature for an additional 1 hour, after which 41.1 g of a methanol solution containing 45% by weight of acetaldehyde (acetaldehyde content: 0 42 mole), and 0.20 g (0.0033 mole) of acetic acid were continuously introduced over a period of 30 minutes. After completion of the introduction of acetaldehyde, the mixture was maintained at the same temperature for an additional 70 minutes and allowed to cool. The filtrate obtained by removing the catalyst by filtration was analyzed by gas chromatography, liquid chromatography, and GPC. The results are shown in Table 12.
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
42 mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
41.1 g
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Quantity
185.5 g
Type
solvent
Reaction Step Four
Quantity
32.7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
47.6 g
Type
solvent
Reaction Step Six
Quantity
0.33 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)[CH3:2].[Pb+2].[C:6]([O-])(=O)[CH3:7].[NH2:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.[H][H].[CH:20](=O)[CH:21](C)C.C(=O)C.C(O)(=O)C>[Pt].CO>[CH2:20]([N:10]([C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1)[CH2:6][CH2:7][CH2:1][CH3:2])[CH3:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.015 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
42 mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
41.1 g
Type
solvent
Smiles
CO
Step Four
Name
catalyst
Quantity
1.6 g
Type
catalyst
Smiles
Name
Quantity
185.5 g
Type
solvent
Smiles
CO
Step Five
Name
Quantity
32.7 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
47.6 g
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0.33 mol
Type
reactant
Smiles
C(C(C)C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 cc-volume SUS-made autoclave equipped with a stirrer
ADDITION
Type
ADDITION
Details
was continuously introduced over a period of 30 minutes at 40° C
Duration
30 min
ADDITION
Type
ADDITION
Details
were continuously introduced over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CUSTOM
Type
CUSTOM
Details
by removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(CCCC)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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